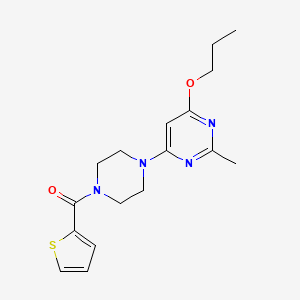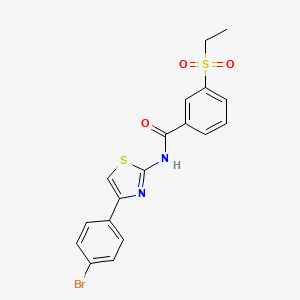
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. BPTES is a selective inhibitor of glutaminase, an enzyme that is essential for cancer cell proliferation.
作用機序
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Cancer cells rely heavily on glutamine metabolism to produce energy and biosynthetic intermediates. By inhibiting glutaminase, this compound disrupts this metabolic pathway and reduces cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, this compound has been shown to reduce cancer cell migration and invasion. This compound has also been shown to reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, this compound has a relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. One direction is the development of more potent analogs of this compound. Another direction is the investigation of the combination of this compound with other chemotherapeutic agents. Additionally, the role of glutaminase in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, this compound has shown great potential as an anticancer drug, and further research on this molecule is warranted.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is essential for cancer cell proliferation. This compound has been extensively studied for its potential as an anticancer drug, and has shown promising results in reducing cancer cell proliferation and tumor growth. While there are limitations to using this compound in lab experiments, its selectivity for glutaminase makes it a valuable tool in investigating the role of this enzyme in cancer metabolism. Future research on this compound and its analogs has the potential to lead to the development of new and effective cancer therapies.
合成法
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves several steps, starting with the reaction of 4-bromoaniline with thioamide to form 4-(4-bromophenyl)thiazole-2-amine. This intermediate is then reacted with 3-(ethylsulfonyl)benzoyl chloride to form this compound. The overall yield of the synthesis method is approximately 25%.
科学的研究の応用
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting this enzyme has been shown to reduce cancer cell proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents.
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKOLAVMVBBGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

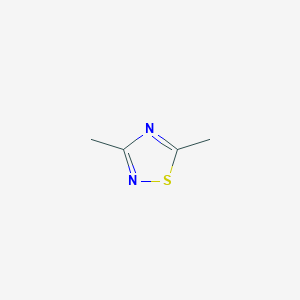
![N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide](/img/structure/B2783658.png)
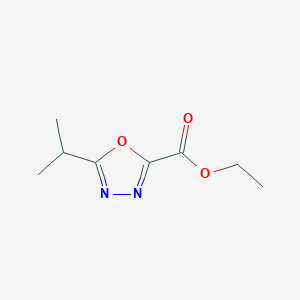
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)
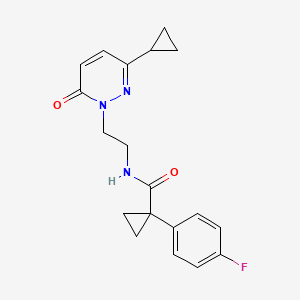
![5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2783666.png)
![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)
![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)
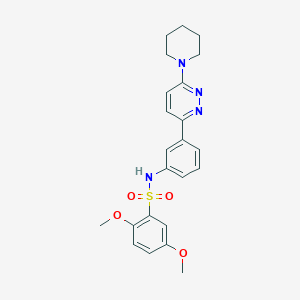
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)
